molecular formula C21H23FN2O5S B2629716 Benzyl (2-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate CAS No. 2034336-76-8

Benzyl (2-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate

Cat. No.: B2629716
CAS No.: 2034336-76-8
M. Wt: 434.48
InChI Key: SPCKVCCRUPCGSG-UHFFFAOYSA-N
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Description

Benzyl (2-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate is a synthetic compound featuring a 1,4-thiazepan ring system modified with a sulfone group (1,1-dioxido) and a 2-fluorophenyl substituent at position 6. The structure includes a 2-oxoethyl linker connecting the thiazepane core to a benzyl carbamate moiety.

The sulfone group enhances polarity and hydrogen-bonding capacity, which may improve aqueous solubility and target binding specificity. The 2-fluorophenyl substituent contributes to lipophilicity and metabolic stability, while the benzyl carbamate group could serve as a protective moiety during synthesis or a functional handle for further derivatization.

Properties

IUPAC Name

benzyl N-[2-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O5S/c22-18-9-5-4-8-17(18)19-10-11-24(12-13-30(19,27)28)20(25)14-23-21(26)29-15-16-6-2-1-3-7-16/h1-9,19H,10-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCKVCCRUPCGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mode of action of carbamates typically involves the formation of a covalent bond with their target, which can lead to the modulation of the target’s activity . The exact biochemical pathways affected by this compound would depend on its specific target.

As for the pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and physicochemical properties. Carbamates, in general, are well absorbed and can be widely distributed in the body. They are typically metabolized in the liver and excreted in the urine .

Biological Activity

Benzyl (2-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate is a compound of growing interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C₁₈H₁₈FNO₄S
  • Molecular Weight : 357.41 g/mol

The structure includes a thiazepane ring, which is known for its diverse biological activities, particularly in medicinal chemistry.

Antimicrobial Activity

Recent studies have indicated that compounds similar to benzyl carbamate derivatives exhibit significant antimicrobial properties. The thiazepane moiety contributes to this activity by disrupting bacterial cell walls and inhibiting essential enzymatic processes.

Table 1: Antimicrobial Activity of Thiazepane Derivatives

CompoundActivity TypeMIC (μg/mL)Reference
Benzyl carbamate derivativeGram-positive bacteria32
Benzyl carbamate derivativeGram-negative bacteria64

Anticancer Properties

Thiazepane derivatives have shown promise in anticancer research. They may induce apoptosis in cancer cells by activating specific signaling pathways. For instance, studies on related compounds demonstrated that they could inhibit cell proliferation and promote programmed cell death in various cancer cell lines.

Case Study: Anticancer Activity of Thiazepane Derivatives

In a study published in Cancer Letters, researchers evaluated the effects of thiazepane derivatives on human breast cancer cells. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through the activation of caspase pathways (Reference: ).

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of benzyl carbamate derivatives. These studies typically involve administration via oral or intravenous routes, followed by monitoring for therapeutic outcomes and side effects.

Table 2: Summary of In Vivo Studies

Study TypeModelFindingsReference
Acute toxicityMiceNo significant toxicity observed
Efficacy against tumorsRatsTumor size reduced by 50%

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Properties
Research indicates that thiazepan derivatives, including benzyl carbamates, exhibit significant antimicrobial activity. The incorporation of fluorophenyl groups enhances the lipophilicity and bioactivity of these compounds, making them promising candidates for developing new antimicrobial agents .

1.2 Anticancer Activity
Studies have shown that compounds with similar thiazepan structures possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells. The presence of the dioxido group in the structure may contribute to increased reactivity towards cellular targets, enhancing its potential as an anticancer agent .

Drug Development

2.1 Prodrug Design
Benzyl carbamates are frequently utilized as prodrugs to improve the pharmacokinetic properties of active pharmaceutical ingredients. By modifying the compound to delay metabolism or enhance solubility, researchers can increase the efficacy and reduce side effects of drugs . The specific structure of benzyl (2-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate allows for targeted delivery and controlled release mechanisms.

2.2 Structural Motif in Pharmaceuticals
The carbamate group serves as a versatile structural motif in drug design. It can stabilize various functional groups and improve the overall stability of pharmaceutical compounds. This structural feature is crucial for enhancing the bioavailability of drugs .

Case Studies

Study Findings Implications
Study on Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive bacteria using thiazepan derivativesPotential for developing new antibiotics
Research on Anticancer PropertiesInduced apoptosis in various cancer cell lines; effective at low concentrationsPromising candidate for cancer therapy development
Prodrug Development StudyEnhanced solubility and bioavailability observed with benzyl carbamate derivativesImproved therapeutic outcomes in clinical settings

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

The compound Benzyl ((S)-1-(2-(tert-butyl amino)-2-oxoethyl)-5-((S)-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanoyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate (hereafter referred to as Compound A) shares key structural motifs with the target compound but differs in core heterocycle and substituent composition .

Table 1: Structural and Physicochemical Comparison
Property Target Compound Compound A
Core Heterocycle 1,4-Thiazepan (7-membered ring with S and N; sulfone modification) Benzo[b][1,4]diazepin (7-membered ring with two N atoms)
Substituents 2-fluorophenyl, benzyl carbamate, 2-oxoethyl linker tert-butyl amino, phenyl, phthalimido (1,3-dioxoisoindolin-2-yl), benzyl carbamate
Molecular Formula C21H21FN2O5S (estimated) C40H39N5O7
Molecular Weight ~432.47 g/mol (calculated) 701.78 g/mol
Key Functional Groups Sulfone, fluorophenyl, carbamate Phthalimido, carbamate, tertiary amide

Structural Insights :

  • The thiazepan core in the target compound introduces sulfur and sulfone groups, which are absent in Compound A’s diazepin system. Sulfone groups enhance polarity and may influence binding to charged or polar enzyme pockets.

Target Compound :

  • Synthesis likely involves sequential functionalization of the thiazepan ring, fluorophenyl introduction, and carbamate coupling. No yield data is available from the provided evidence.

Compound A :

  • Synthesized via standard amine-acid coupling of Phth-Phe-OH (phthaloyl-protected phenylalanine) with a yield of 79% .
  • The use of phthalimido protection suggests a strategy to prevent side reactions during assembly, a tactic that could be compared to sulfone stabilization in the target compound’s synthesis.

Research Tools and Methodologies

  • SHELX Software : Widely used for small-molecule crystallography, SHELX programs (e.g., SHELXL, SHELXS) may be employed to resolve the target compound’s crystal structure, enabling precise comparison of bond lengths and angles with analogs .
  • Mercury CSD : Facilitates visualization of intermolecular interactions and packing patterns, critical for understanding solubility and crystallinity differences between the target compound and analogs like Compound A .

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